molecular formula C22H19N3O4S B2415510 N-(2,4-dimethoxyphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide CAS No. 1105235-95-7

N-(2,4-dimethoxyphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide

Número de catálogo: B2415510
Número CAS: 1105235-95-7
Peso molecular: 421.47
Clave InChI: JKDXJVQUGVPLAP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(2,4-dimethoxyphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a useful research compound. Its molecular formula is C22H19N3O4S and its molecular weight is 421.47. The purity is usually 95%.
BenchChem offers high-quality N-(2,4-dimethoxyphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,4-dimethoxyphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O4S/c1-28-15-8-9-17(18(10-15)29-2)24-19(26)11-25-13-23-20-16(12-30-21(20)22(25)27)14-6-4-3-5-7-14/h3-10,12-13H,11H2,1-2H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKDXJVQUGVPLAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=CC=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

N-(2,4-dimethoxyphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a synthetic compound belonging to the thienopyrimidine class, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The molecular formula of N-(2,4-dimethoxyphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is C22H19N3O3SC_{22}H_{19}N_{3}O_{3}S, with a molecular weight of 405.47 g/mol. The compound features a thienopyrimidine core, which is known for diverse biological activities.

Synthesis

The synthesis typically involves multi-step organic reactions:

  • Formation of Thienopyrimidine Core : Cyclization of thiophene and pyrimidine precursors under acidic or basic conditions.
  • Acylation Reaction : Introduction of acetamide through acylation methods.
  • Substitution Reactions : Incorporation of phenyl and dimethoxyphenyl groups via substitution reactions using halogenated precursors.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thienopyrimidine derivatives:

  • Mechanism : Compounds like N-(2,4-dimethoxyphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide exhibit significant activity against various bacterial strains. This includes multidrug-resistant pathogens such as Klebsiella pneumoniae and Escherichia coli .
  • Case Study : In a study evaluating the antimicrobial efficacy, compounds were tested against five bacterial strains using standard methods. Results indicated that thienopyrimidine derivatives displayed potent inhibitory effects .

Anticancer Activity

The anticancer potential of this compound is another area of interest:

  • Mechanism : The compound's structure allows it to interact with specific enzymes or receptors involved in cancer cell proliferation.
  • Research Findings : In vitro studies using A549 human lung adenocarcinoma cells demonstrated that the compound induced cytotoxicity comparable to standard chemotherapeutics like cisplatin . The structure-dependent activity suggests that modifications to the thienopyrimidine core could enhance efficacy.

Table of Biological Activities

Biological ActivityTarget Organisms/CellsObserved EffectsReference
AntimicrobialKlebsiella pneumoniae, Escherichia coliSignificant inhibition
AnticancerA549 human lung adenocarcinoma cellsInduced cytotoxicity

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodological Answer : Synthesis optimization typically involves adjusting reaction conditions such as solvent systems (e.g., DMF or THF), temperature (e.g., reflux at 80–100°C), and catalysts (e.g., triethylamine for amidation). For example, thieno[3,2-d]pyrimidinone derivatives are synthesized via cyclocondensation reactions, where intermediates like 2-amino-thiophene-3-carboxylates are key. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (ethanol/water) can enhance purity to >95% . Monitoring reaction progress with TLC and optimizing stoichiometric ratios (e.g., 1:1.2 for acetamide coupling) are critical steps .

Q. What spectroscopic and analytical techniques are essential for structural confirmation?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks to confirm aromatic protons (δ 7.0–8.5 ppm for thienopyrimidine and phenyl groups), methylene bridges (δ 4.0–5.0 ppm), and acetamide NH (δ ~10 ppm) .
  • IR Spectroscopy : Validate carbonyl stretches (C=O at ~1660–1700 cm⁻¹) and amide bonds (N–H at ~3290 cm⁻¹) .
  • Mass Spectrometry (LC-MS) : Confirm molecular weight (e.g., [M+H]+ peaks matching theoretical values) .
  • Elemental Analysis : Verify C, H, N, S content within ±0.4% of theoretical values .

Q. How should researchers assess the compound’s solubility and stability for in vitro assays?

  • Methodological Answer :

  • Solubility Screening : Test in DMSO (primary solvent for stock solutions) and aqueous buffers (PBS, pH 7.4) with sonication. Use UV-Vis spectroscopy to detect precipitation .
  • Stability Studies : Incubate at 37°C in assay media (e.g., DMEM with 10% FBS) over 24–72 hours. Monitor degradation via HPLC .

Advanced Research Questions

Q. What computational strategies are effective for predicting biological targets, such as VEGFR-2?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to model interactions between the compound’s acetamide and methoxyphenyl groups with VEGFR-2’s ATP-binding pocket (PDB ID: 4ASD). Focus on hydrogen bonding with Glu885 and hydrophobic interactions with Leu840 .
  • MD Simulations : Run 100-ns simulations (AMBER or GROMACS) to assess binding stability. Analyze root-mean-square deviation (RMSD) and ligand-protein interaction fingerprints .
  • Free Energy Calculations : Apply MM-PBSA to estimate binding affinities (ΔGbind) and compare with experimental IC50 values .

Q. How can contradictory efficacy data in different in vitro models be resolved?

  • Methodological Answer :

  • Dose-Response Analysis : Test a broad concentration range (1 nM–100 µM) in multiple cell lines (e.g., HUVECs for angiogenesis, MCF-7 for cancer). Use nonlinear regression (GraphPad Prism) to calculate EC50/IC50 .
  • Assay Standardization : Control variables like serum concentration (e.g., 2% vs. 10% FBS impacts proliferation rates) and incubation time (24 vs. 48 hours) .
  • Off-Target Screening : Employ kinase profiling panels (e.g., Eurofins KinaseScan) to rule out non-specific inhibition .

Q. What in vivo models are suitable for evaluating pharmacokinetics and toxicity?

  • Methodological Answer :

  • Pharmacokinetics : Administer intravenously (IV) or orally (PO) to rodents (e.g., Sprague-Dawley rats). Collect plasma at intervals (0.5–24 hours) for LC-MS/MS analysis of Cmax, T1/2, and bioavailability .
  • Toxicology : Conduct acute toxicity studies (OECD 423) with escalating doses (10–300 mg/kg). Monitor organ histopathology (liver, kidneys) and serum biomarkers (ALT, creatinine) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.